Norfluoxetine b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norfluoxetine b-D-glucuronide is a metabolite of norfluoxetine, which itself is an active metabolite of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant . This compound is formed through the glucuronidation process, where norfluoxetine is conjugated with glucuronic acid. This compound exhibits unique pharmacokinetic and pharmacodynamic properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of norfluoxetine b-D-glucuronide typically involves the glucuronidation of norfluoxetine. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid from UDP-glucuronic acid to norfluoxetine . The reaction conditions generally include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors necessary for the enzyme’s activity.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme UGT is immobilized on a solid support to enhance its stability and reusability. The reaction mixture is continuously fed with norfluoxetine and UDP-glucuronic acid, and the product is extracted and purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Norfluoxetine b-D-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction is crucial for the compound’s metabolism and excretion.
Common Reagents and Conditions: The glucuronidation reaction involves UDP-glucuronic acid as the glucuronic acid donor and the enzyme UDP-glucuronosyltransferase . The reaction is typically carried out in an aqueous buffer solution at a physiological pH.
Major Products: The major product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its precursor, norfluoxetine, facilitating its excretion from the body.
Wissenschaftliche Forschungsanwendungen
Norfluoxetine b-D-glucuronide has several applications in scientific research:
Eigenschaften
Molekularformel |
C22H24F3NO7 |
---|---|
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31) |
InChI-Schlüssel |
GXZQMXPRYAFVRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.